molecular formula C17H16N2O6 B1598190 (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate CAS No. 3642-91-9

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B1598190
CAS No.: 3642-91-9
M. Wt: 344.32 g/mol
InChI Key: ZVWBGQBOHVVMEB-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is a chemical compound that belongs to the class of esters. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The compound has a molecular formula of C17H16N2O6 and a molecular weight of 344.324 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate typically involves the esterification of 4-nitrophenol with 3-(phenylmethoxycarbonylamino)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 3-(phenylmethoxycarbonylamino)propanoic acid.

    Reduction: 4-Aminophenyl 3-(phenylmethoxycarbonylamino)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing hydrolysis to release active metabolites. These metabolites can then interact with cellular targets, modulating biological processes and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)butanoate: Similar structure but with an additional carbon in the alkyl chain.

    (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)acetate: Similar structure but with a shorter alkyl chain.

Uniqueness

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is unique due to its specific ester linkage and the presence of both nitro and phenylmethoxycarbonylamino groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

3642-91-9

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

(4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)

InChI Key

ZVWBGQBOHVVMEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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